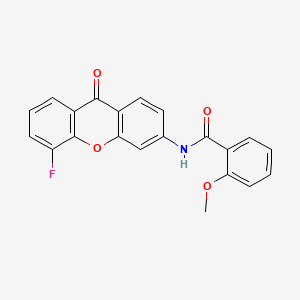

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO4/c1-26-17-8-3-2-5-14(17)21(25)23-12-9-10-13-18(11-12)27-20-15(19(13)24)6-4-7-16(20)22/h2-11H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXVLMQMIKULKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide typically involves the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable fluorinated benzene derivative reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Methoxybenzamide Moiety: The xanthene intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques due to its xanthene core.

Biology: Employed in biological assays to study enzyme activities and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated xanthene core allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

This compound (C₂₁H₁₄ClNO₄) differs from the target molecule in two key aspects:

- Substituent at position 5: Chlorine replaces fluorine, increasing molecular mass (379.796 vs. ~363.33 for the fluoro analog) and altering electronegativity.

- Ortho-substituted benzamides often exhibit restricted rotation, which could influence binding to biological targets .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Substituents (Xanthene/Benzamide) | Notable Features |

|---|---|---|---|---|

| N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide | C₂₁H₁₄FNO₄ | ~363.33 | 5-F, 2-OCH₃ | Higher electronegativity, compact size |

| N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide | C₂₁H₁₄ClNO₄ | 379.796 | 5-Cl, 3-OCH₃ | Increased lipophilicity, steric bulk |

Patent-Derived Benzamide Analogs (EP 3 532 474 B1)

The European patent describes benzamide derivatives with extended pharmacophores, such as:

- 5-fluoro-N-(2-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydro-3H,5H-[1,2,4]triazolo[4,3-a]pyridin-2(9H)-yl)-2-[(1S)-1-phenylethoxy]benzamide : Incorporates a triazolopyridine moiety and phenylethoxy group, enhancing structural complexity and likely targeting kinase domains.

- 5-fluoro-N-(2-methylphenyl)-4-(3-oxo-5,6,7,8-tetrahydro-3H,5H-[1,2,4]triazolo[4,3-a]pyridin-2(9H)-yl)-2-[(1S)-1-phenylethoxy]benzamide : Features a methylphenyl group, which may improve metabolic stability.

Key Differences :

- Core Modifications : The patent compounds replace the xanthene scaffold with a triazolopyridine ring, altering π-π stacking and hydrogen-bonding capabilities.

Implications of Substituent Variations

- Fluoro vs. Chloro : Fluoro’s smaller size and higher electronegativity may improve target selectivity in polar binding pockets, while chloro’s bulk could enhance hydrophobic interactions.

- Methoxy Position : Ortho-substitution (2-OCH₃) in the target compound may restrict benzamide rotation, stabilizing interactions with planar binding sites (e.g., enzyme active sites).

Biological Activity

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of cancer research and as a fluorescent probe. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a xanthene core with a fluorine atom at the 5-position and a methoxybenzamide moiety. The molecular formula is with a molecular weight of approximately 333.318 g/mol.

Synthesis Overview:

- Formation of Xanthene Core:

- The xanthene structure is synthesized via Friedel-Crafts alkylation, where a fluorinated benzene derivative reacts with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) .

- Introduction of Methoxybenzamide:

- The xanthene intermediate is then reacted with 2-methoxybenzoyl chloride using a base such as triethylamine to yield the final product .

This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes. The fluorinated xanthene core allows the compound to modulate enzyme activities and cellular signaling pathways, potentially leading to various therapeutic effects, including anti-cancer properties .

Anticancer Properties

Research indicates that compounds related to this compound have shown promising results in inducing apoptosis in cancer cells:

- Caspase Activation: Studies have demonstrated that related compounds can induce caspase activation, which is crucial for apoptosis in various cancer cell lines such as T47D (human breast cancer) and HCT116 (human colon cancer) .

- Cell Cycle Arrest: The compound has been observed to arrest cell cycles in the G2/M phase, leading to subsequent apoptosis as evidenced by flow cytometry assays .

Table 1: Summary of Biological Activities

| Activity | Cell Line | Effect | EC50 (μM) |

|---|---|---|---|

| Caspase Induction | T47D | Apoptosis induction | < 0.5 |

| Growth Inhibition | HCT116 | Cell cycle arrest | < 0.5 |

| Apoptosis Induction | SNU398 | Induces apoptosis | < 0.5 |

Applications in Research and Industry

This compound has diverse applications across various fields:

- Fluorescent Probes: Due to its unique xanthene structure, it serves as an effective fluorescent probe for biological imaging .

- Therapeutic Research: Its potential anti-cancer properties make it a candidate for further research into new cancer therapies .

- Biological Assays: Utilized in assays to study enzyme activities and cellular processes, contributing to our understanding of various biological mechanisms .

Q & A

Q. What synthetic strategies are recommended for preparing N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide with high purity?

Methodological Answer:

- Xanthene Core Formation : Use condensation reactions between substituted phenols and phthalic anhydride derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Fluorination : Optimize electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC .

- Coupling with 2-Methoxybenzamide : React the fluorinated xanthene intermediate with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Note : Use continuous flow reactors for scalable synthesis to reduce side products and improve yield .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluoro at C5, methoxy at C2 of benzamide). Compare with reference spectra of analogous xanthene derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₅FNO₄) and detect impurities (e.g., incomplete fluorination products) .

- X-ray Crystallography : For absolute configuration determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note: Requires high-quality single crystals grown via slow evaporation (solvent: methanol/chloroform) .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s bioactivity in different cell lines?

Methodological Answer:

- Experimental Design :

- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ variability due to cell-specific uptake or metabolism .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., tubulin polymerization inhibition) in resistant cell lines .

- Data Analysis :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory pathways in non-responsive cell lines.

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates.

Q. What strategies resolve discrepancies in fluorination efficiency during synthesis?

Methodological Answer:

- Reagent Screening : Compare Selectfluor (milder, aqueous-compatible) vs. NFSI (higher reactivity but moisture-sensitive) in anhydrous DMF .

- Kinetic Studies : Use in-situ FTIR to monitor fluorination rates and optimize reaction time/temperature.

- By-Product Analysis : Identify dehalogenated or over-fluorinated impurities via LC-MS. Adjust stoichiometry (1.2–1.5 eq. fluorinating agent) to minimize side reactions .

Q. How does the substitution pattern (fluoro, methoxy) influence its mechanism of action compared to analogs?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., 2-nitro or 4-chloro substitutions) and evaluate bioactivity .

- Fluorine Impact : Use ¹⁹F NMR to assess binding interactions with hydrophobic pockets (e.g., in tubulin or kinase targets) .

- Methoxy Group : Perform molecular dynamics simulations (AMBER/CHARMM) to study hydrogen bonding with active-site residues.

- Data Interpretation : Correlate logP values (measured via HPLC) with cellular permeability and activity .

Structural and Mechanistic Questions

Q. What crystallographic challenges arise in resolving its structure, and how are they mitigated?

Methodological Answer:

- Crystal Growth : Use solvent mixtures (e.g., methanol/dichloromethane) and slow cooling to obtain diffraction-quality crystals.

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refine using SHELXL with anisotropic displacement parameters .

- Disorder Handling : Apply PART instructions in SHELXL for disordered methoxy or fluoro groups.

Q. How can researchers validate its role as a fluorescent probe in live-cell imaging?

Methodological Answer:

- Photophysical Characterization : Measure fluorescence quantum yield (Φ) and Stokes shift in PBS vs. DMSO. Compare with commercial probes (e.g., fluorescein derivatives) .

- Cell Imaging : Use confocal microscopy (λₑₓ = 488 nm, λₑₘ = 520–550 nm) to track localization. Include controls with mitochondrial/lysosomal dyes for co-localization studies .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.